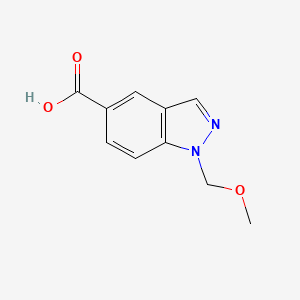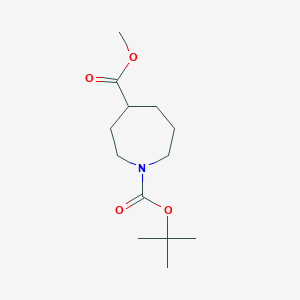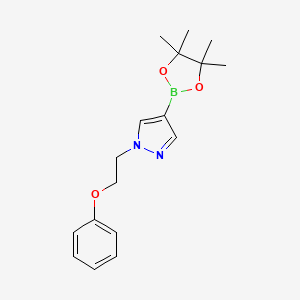
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Übersicht
Beschreibung
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, also known as 5-Methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole Dihydrochloride, is an organic compound with a chemical formula of C13H20Cl2N4O2. This compound is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important tool for scientists to study the effects of various biochemical and physiological processes on the body.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride derivatives exhibit strong antimicrobial activity. A study focused on the synthesis and evaluation of these compounds, highlighting their potential in antimicrobial applications. The study included a detailed structure-activity relationship analysis to understand the antimicrobial effects better (Krolenko, Vlasov, & Zhuravel, 2016).
Anti-Inflammatory Activity
Research has been conducted on derivatives of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride regarding their anti-inflammatory properties. One study synthesized specific derivatives and tested their anti-inflammatory activity in vivo. The results showed that these compounds had comparable anti-inflammatory effects to acetylsalicylic acid, with some derivatives being more active than ibuprofen (Burbulienė et al., 2004).
Plant Growth Stimulation
The compound's derivatives have also been explored for their plant growth-stimulating effects. A study involved synthesizing new derivatives and conducting preliminary biological screening, which revealed a notable effect on plant growth, stimulating it at levels comparable to established agents (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Potential in Cancer Therapy
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, have been designed and analyzed for their potential application in cancer therapy. These compounds exhibited promising in vitro anti-cancer activity, with certain derivatives showing significant potency against various cancer cell lines (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antitubercular Properties
The compound and its derivatives have been investigated for their potential in treating tuberculosis. Studies involved synthesizing derivatives and assessing their tuberculostatic activity, providing insights into their effectiveness against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Eigenschaften
IUPAC Name |
5-methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c1-8-16-12(17-18-8)10-6-14-7-15-11(10)9-3-2-4-13-5-9;;/h6-7,9,13H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILNHNHANQEAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=CN=C2C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)





![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)
